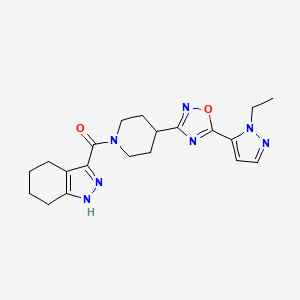
(4-(5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidin-1-yl)(4,5,6,7-tetrahydro-1H-indazol-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest belongs to a class of complex organic molecules featuring a variety of functional groups, including pyrazol, oxadiazol, piperidinyl, and indazolyl moieties. Compounds like these are often synthesized for their potential biological activities and are characterized by a range of physical and chemical properties that can be finely tuned by modifications to their molecular structure.
Synthesis Analysis
The synthesis of complex organic molecules like the one mentioned typically involves multi-step reactions, starting from simpler precursors and employing conditions that allow for the formation of the desired bonds without unwanted side reactions. For example, the synthesis of similar pyrazole and oxadiazole derivatives often involves nucleophilic substitution reactions, cyclization, and condensation steps (Bassyouni et al., 2012). Key to the synthesis is the control of reaction conditions such as temperature, solvent, and the use of catalysts to direct the formation of the correct molecular architecture.
Molecular Structure Analysis
X-ray crystallography and NMR spectroscopy are crucial techniques for determining the molecular structure of organic compounds. These methods can provide detailed information about the arrangement of atoms within a molecule and the configuration of its various functional groups. For instance, the structural characterization of related compounds has been performed using 1H NMR, MS, and IR spectra data, confirming the presence of specific substituents and the overall molecular framework (Cao et al., 2010).
Wissenschaftliche Forschungsanwendungen
Anticancer and Antimicrobial Applications
Compounds with structures incorporating elements such as oxazole, pyrazoline, and pyridine, similar to the compound , have been synthesized and evaluated for their anticancer and antimicrobial properties. For instance, a study involved the synthesis of 1-aryl-3-(2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl)-propenones and related compounds, which were subjected to anticancer activity evaluation at the National Cancer Institute (NCI, USA) against a 60 cancer cell line panel. The data revealed significant potency in some compounds, alongside notable in vitro antibacterial and antifungal activities. This suggests the potential utility of these compounds in overcoming microbe resistance to pharmaceutical drugs, as supported by encouraging data from molecular docking studies (Katariya, Vennapu, & Shah, 2021).
Molecular Docking Studies
Another aspect of research involves molecular interaction studies, such as the investigation of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor. Through AM1 molecular orbital method and conformational analysis, the study provided insights into the energetic stability of various conformers, contributing to the understanding of the steric and electrostatic interactions essential for binding to the receptor. This highlights the compound's potential role in elucidating receptor-ligand interactions and designing receptor-specific drugs (Shim et al., 2002).
Eigenschaften
IUPAC Name |
[4-[5-(2-ethylpyrazol-3-yl)-1,2,4-oxadiazol-3-yl]piperidin-1-yl]-(4,5,6,7-tetrahydro-1H-indazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N7O2/c1-2-27-16(7-10-21-27)19-22-18(25-29-19)13-8-11-26(12-9-13)20(28)17-14-5-3-4-6-15(14)23-24-17/h7,10,13H,2-6,8-9,11-12H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBLUHCDONUYQDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C2=NC(=NO2)C3CCN(CC3)C(=O)C4=NNC5=C4CCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

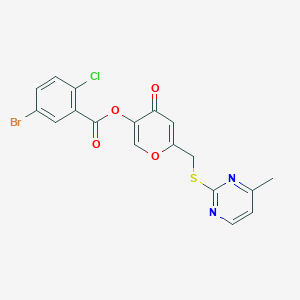

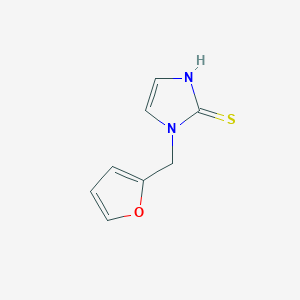

![2-((2-fluorobenzyl)thio)-9-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2496302.png)
![Methyl 2-[[4-butyl-5-[[(2-fluorobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2496303.png)
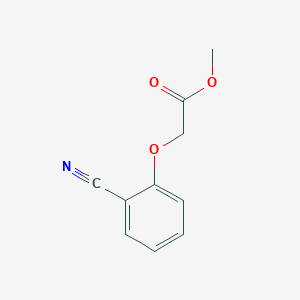


![2-Amino-4-(2-fluorophenyl)-6-(3-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2496312.png)
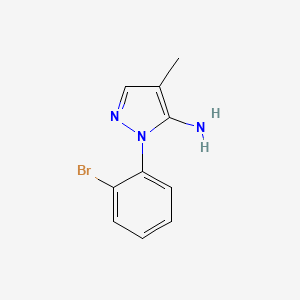
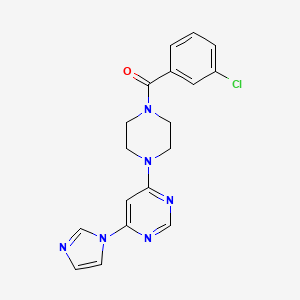

![N-benzyl-2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-3-oxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2496317.png)